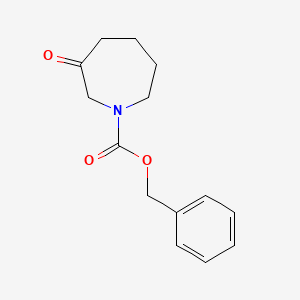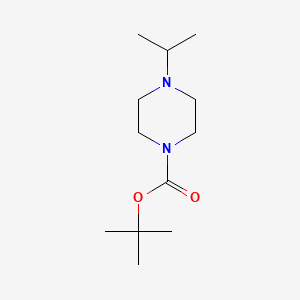
(4-Fluorophenyl)(pyridin-4-yl)methanone
Vue d'ensemble
Description
The compound "(4-Fluorophenyl)(pyridin-4-yl)methanone" is a fluorinated aromatic ketone that incorporates both a fluorophenyl and a pyridyl group. This structure is of interest due to its potential interactions and applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the physical and chemical properties of the compound, as well as its reactivity and interaction with biological systems .
Syn
Applications De Recherche Scientifique
Synthesis of Pyridines
4-Fluorophenyl(pyridin-4-yl)methanone has been used in the synthesis of 2, 4, 6-triaryl pyridines, showcasing its utility in the formation of symmetrical pyridines with various substituents. This synthesis involves the reaction of 4-fluorophenacyl pyridinium ylides with α,β-unsaturated ketones, leading to the formation of these pyridines in good yields (Agarwal, 2012).
Theoretical Studies
The compound has also been the subject of theoretical studies using Density Functional Theory (DFT). These studies, such as the analysis of (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, focus on understanding the molecular structure, active sites, and structure-activity relationships (Trivedi, 2017).
Antagonist Discovery
Additionally, derivatives of this compound have been explored for their potential as P2X7 antagonists. This includes the development of a dipolar cycloaddition reaction to access novel tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists, which showed promise in preclinical profiling for mood disorder treatment (Chrovian et al., 2018).
Receptor Agonist Research
Research into receptor agonists has also utilized derivatives of this compound. For instance, novel derivatives have been synthesized as selective, potent, and orally active agonists at 5-HT1A receptors, demonstrating the compound's potential in the development of new pharmacological agents (Vacher et al., 1999).
Radiosynthesis and Imaging
Furthermore, it has been involved in radiosynthesis studies for visualization of receptors. An example is the synthesis and in vivo evaluation of [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone for visualizing the 5-HT2A receptor with SPECT, illustrating its application in medical imaging (Blanckaert et al., 2005).
Formulation Development
The compound has also been utilized in formulation development to increase the in vivo exposure of poorly water-soluble compounds, aiding in the treatment of arrhythmia (Burton et al., 2012).
Analysis of Antidepressant Potential
Research on antidepressant potential has also included derivatives of 4-Fluorophenyl(pyridin-4-yl)methanone. The 5-HT(1A) receptor agonist F 13640, for example, was studied for its effects on mechanical allodynia in a rat model, providing insights into the compound's therapeutic potential (Deseure et al., 2002).
Propriétés
IUPAC Name |
(4-fluorophenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRWBYGUMQEFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427471 | |
| Record name | 4-(4-Fluorobenzoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(pyridin-4-yl)methanone | |
CAS RN |
41538-36-7 | |
| Record name | 4-(4-Fluorobenzoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-fluorobenzoyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














